molecular formula C10H8ClF2IO2 B14054394 1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one

1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one

Cat. No.: B14054394
M. Wt: 360.52 g/mol
InChI Key: QLIQFHVSQXCDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one is an organic compound with a complex structure that includes chlorine, iodine, and difluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one typically involves multiple steps. One common method includes the reaction of 4-(difluoromethoxy)-2-iodophenol with chloroacetone under specific conditions to yield the desired product. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like acetone. The mixture is usually heated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(4-(difluoromethoxy)-2-ethylphenyl)propan-2-one
  • 1-Chloro-1-(4-(difluoromethoxy)-2-fluorophenyl)propan-2-one

Uniqueness

1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from similar compounds that may have different substituents, such as ethyl or fluorine groups.

Properties

Molecular Formula

C10H8ClF2IO2

Molecular Weight

360.52 g/mol

IUPAC Name

1-chloro-1-[4-(difluoromethoxy)-2-iodophenyl]propan-2-one

InChI

InChI=1S/C10H8ClF2IO2/c1-5(15)9(11)7-3-2-6(4-8(7)14)16-10(12)13/h2-4,9-10H,1H3

InChI Key

QLIQFHVSQXCDPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)OC(F)F)I)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.